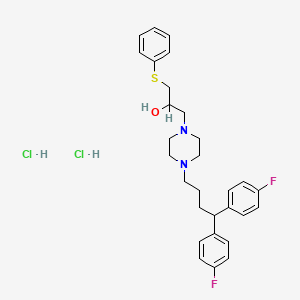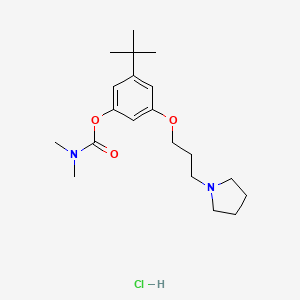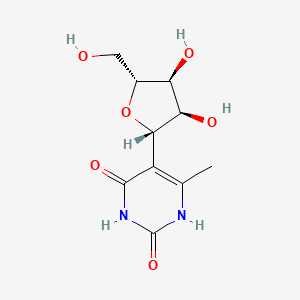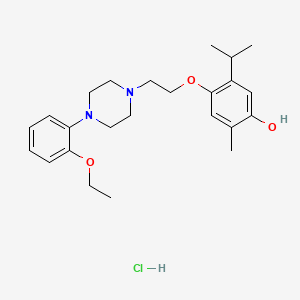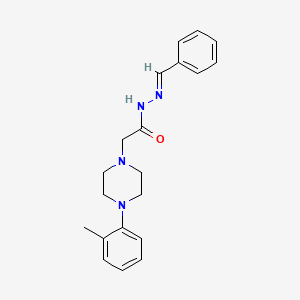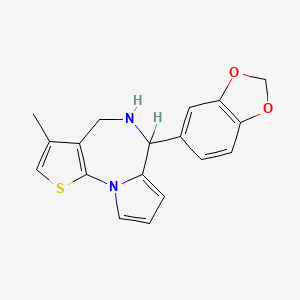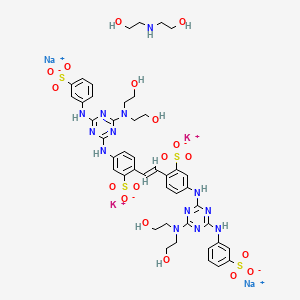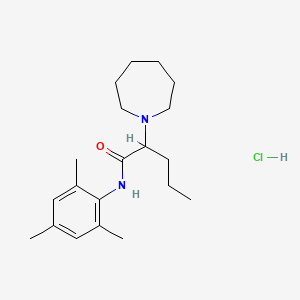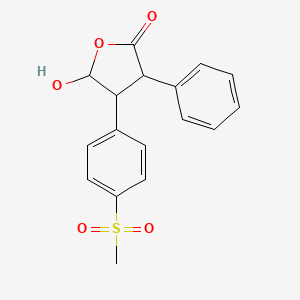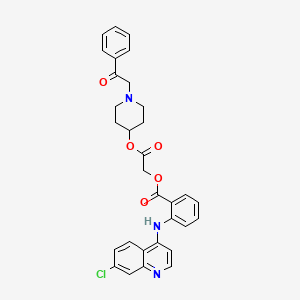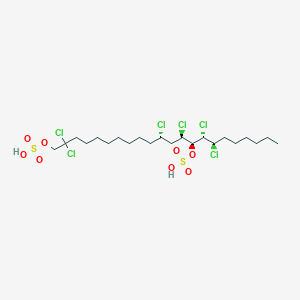
Danicalipin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Danicalipin A is a prominent member of the chlorosulfolipid family of natural products. It was first isolated in the 1960s from microalgae, specifically from the golden-brown alga Ochromonas danica. This compound has garnered significant interest due to its unique structure and potential biological activities. This compound is known for its hexachlorosulfolipid structure, making it a fascinating subject for chemical and biological studies .
Méthodes De Préparation
The synthesis of Danicalipin A involves several key steps, including highly stereocontrolled additions to dichloroaldehydes, kinetic resolutions of complex chlorinated vinyl epoxide intermediates, and Z-selective alkene cross metatheses of cis-vinyl epoxides. The synthetic route can be summarized as follows :
Haloallylation of Dichloroaldehyde: This step involves the use of a chiral boron reagent to achieve stereocontrolled additions.
Kinetic Resolution: Complex chlorinated vinyl epoxide intermediates are resolved kinetically to obtain the desired enantiomers.
Alkene Cross Metathesis: Z-selective cross metathesis of cis-vinyl epoxides is performed to introduce the necessary polar atoms in the stereochemically rich regions of the target molecule.
Analyse Des Réactions Chimiques
Danicalipin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reagents and conditions used in these reactions are :
Oxidation: Manganese dioxide (MnO2) is used for selective oxidation reactions.
Reduction: Boron-based reagents, such as diisopropylborane, are employed for reduction processes.
Substitution: Allyl chloride and boron trifluoride etherate are used for chloroallylation reactions.
The major products formed from these reactions include various chlorinated and hydroxylated intermediates, which are crucial for the synthesis of this compound.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the synthesis and reactivity of chlorosulfolipids.
Biology: Danicalipin A has been investigated for its effects on membrane permeability in Gram-negative bacteria and mammalian cell lines.
Medicine: Research has explored its cytotoxicity and potential therapeutic applications, particularly in relation to its unique chlorinated structure.
Industry: Although industrial applications are limited, its synthesis provides valuable insights into the production of complex natural products.
Mécanisme D'action
The mechanism of action of Danicalipin A involves its interaction with cellular membranes. The compound’s chlorinated structure influences its electronic properties, lipophilicity, and metabolic stability. These properties affect its ability to permeate cell membranes and exert cytotoxic effects. The molecular targets and pathways involved include membrane proteins and lipid bilayers, which are disrupted by the compound’s unique structure .
Comparaison Avec Des Composés Similaires
Danicalipin A is structurally similar to other chlorosulfolipids, such as Mytilipin A and Malhamensilipin A . These compounds share a central stereotriad but differ in their chlorination patterns and stereochemistry. The uniqueness of this compound lies in its specific chlorination and the resulting biological activities. Similar compounds include:
Mytilipin A: Another chlorosulfolipid with a similar structure but different chlorination pattern.
Malhamensilipin A: Shares the central stereotriad with this compound but has distinct stereochemical differences.
Propriétés
Numéro CAS |
1174901-86-0 |
|---|---|
Formule moléculaire |
C22H40Cl6O8S2 |
Poids moléculaire |
709.4 g/mol |
Nom IUPAC |
[(7R,8S,9S,10R,12S)-7,8,10,12,21,21-hexachloro-22-sulfooxydocosan-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H40Cl6O8S2/c1-2-3-4-10-13-18(24)20(26)21(36-38(32,33)34)19(25)15-17(23)12-9-7-5-6-8-11-14-22(27,28)16-35-37(29,30)31/h17-21H,2-16H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,18+,19+,20+,21-/m0/s1 |
Clé InChI |
PWBCODFOAWWVMF-QSUVIHHLSA-N |
SMILES isomérique |
CCCCCC[C@H]([C@H]([C@H]([C@@H](C[C@H](CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
SMILES canonique |
CCCCCCC(C(C(C(CC(CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


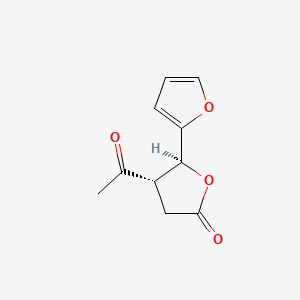
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
